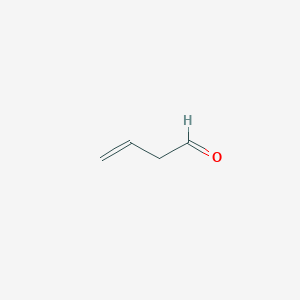

3-Butenal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7319-38-2 |

|---|---|

Molecular Formula |

C4H6O |

Molecular Weight |

70.09 g/mol |

IUPAC Name |

but-3-enal |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h2,4H,1,3H2 |

InChI Key |

IWJMQXOBCQTQCF-UHFFFAOYSA-N |

SMILES |

C=CCC=O |

Canonical SMILES |

C=CCC=O |

Other CAS No. |

7319-38-2 |

Synonyms |

Vinylacetaldehyde; But-3-enal |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenal, a reactive β,γ-unsaturated aldehyde, serves as a versatile building block in organic synthesis. Its unique structural arrangement, featuring a terminal double bond and an aldehyde functional group, allows for a diverse range of chemical transformations. This document provides an in-depth overview of this compound, including its chemical and physical properties, synthesis methodologies, key chemical reactions, and safety considerations. The information is presented to support its application in research and the development of complex molecular architectures.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a strong, pungent odor.[1] Due to its tendency to isomerize to the more stable α,β-unsaturated crotonaldehyde, it is often synthesized fresh for immediate use.[2] Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7319-38-2 | [1][3][4][5][6] |

| Molecular Formula | C₄H₆O | [1][2][4][5][6] |

| Molecular Weight | 70.09 g/mol | [3][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 68.4 - 98 °C | [1][4] |

| Melting Point | -96 °C | [1] |

| Density | 0.79 - 0.805 g/cm³ | [1][4] |

| Vapor Pressure | 140 mmHg at 25°C | [4] |

| Solubility in Water | 3.554 x 10⁴ mg/L at 25°C (estimated) | [7] |

| Canonical SMILES | C=CCC=O | [4][6] |

| InChIKey | IWJMQXOBCQTQCF-UHFFFAOYSA-N | [3][5][6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages. The choice of method often depends on the desired purity, scale, and available starting materials.

Table 2: Overview of Synthetic Methods for this compound

| Method | Starting Material(s) | Key Reagents/Conditions | Reported Yield/Purity | Reference |

| Oxidation of 3-Buten-1-ol | 3-Buten-1-ol | Jones reagent or TEMPO | 100% conversion with TEMPO | [2] |

| Acetal Hydrolysis | 4,4-Diethoxy-1-butene | Acid-catalyzed hydrolysis | 60-90% purity | [2] |

| Glycol Cleavage | Aqueous Glyoxal (B1671930), Allyl Bromide | Tin (to form diol), Sodium Periodate (B1199274) | ~72% (for the overall process) | [2][8] |

| Grignard Reaction | Allylmagnesium bromide | Trimethyl orthoformate | Not specified | [8] |

Experimental Protocol: Synthesis via Glycol Cleavage of 1,7-Octadiene-4,5-diol (B107264)

This method, adapted from Crimmins et al., provides a practical route to multigram quantities of this compound.[8][9][10] The process involves two main stages: the formation of a diol intermediate followed by oxidative cleavage.

Step 1: Synthesis of 1,7-Octadiene-4,5-diol

-

Aqueous glyoxal is reacted with allyl bromide in the presence of a suitable metal, such as tin, to induce allylation.

-

This reaction forms the symmetric diol, 1,7-octadiene-4,5-diol.

Step 2: Oxidative Cleavage to this compound

-

The synthesized 1,7-octadiene-4,5-diol (1 equivalent) is dissolved in a biphasic solvent system, such as dichloromethane (B109758) and water, and cooled to 0°C.[8]

-

Sodium periodate (NaIO₄) (1 equivalent) is added portion-wise to the stirred mixture.[8]

-

The reaction is monitored until the diol is consumed.

-

The organic layer is separated, washed, and dried.

-

The resulting solution contains this compound, which can be used directly or carefully concentrated. The product is typically stored as a solution in an inert solvent at low temperatures (-80°C) to prevent isomerization.[8]

References

- 1. chembk.com [chembk.com]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. This compound | 7319-38-2 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H6O | CID 123248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 7319-38-2 [thegoodscentscompany.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. [PDF] An Improved Synthetic Preparation of this compound | Semantic Scholar [semanticscholar.org]

physical and chemical properties of 3-Butenal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 3-Butenal (CAS No. 7319-38-2), a reactive aldehyde with significant potential in organic synthesis and as a versatile chemical intermediate. This document details its physicochemical characteristics, spectral data, and provides an experimental protocol for its synthesis.

Physical and Chemical Properties

This compound, also known as vinylacetaldehyde, is a colorless to light yellow liquid with a strong, pungent odor.[1] It is a highly flammable compound and should be handled with appropriate safety precautions in a well-ventilated area.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O | [3] |

| Molecular Weight | 70.09 g/mol | [3] |

| CAS Number | 7319-38-2 | [3] |

| IUPAC Name | but-3-enal | [4] |

| Synonyms | Vinylacetaldehyde, 3-Buten-1-al | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 68.4 °C at 760 mmHg | [2] |

| 98 °C | [1] | |

| Melting Point | -96 °C | [1] |

| -77 °C (estimate) | [2] | |

| Density | 0.805 g/cm³ | [2] |

| Vapor Pressure | 140 mmHg at 25°C | [2] |

| Solubility in water | 35,540 mg/L at 25 °C (estimated) | [5] |

| LogP (o/w) | 0.76140 | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.

Mass Spectrometry (GC-MS)

The mass spectrum of this compound is available in public databases such as PubChem.[4] The fragmentation pattern obtained from GC-MS analysis can be used for its unambiguous identification in complex mixtures.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is also publicly available.[4][6] Key characteristic absorption bands would include:

-

~1730 cm⁻¹: C=O stretching vibration of the aldehyde group.

-

~2720 and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde group.

-

~1640 cm⁻¹: C=C stretching vibration of the vinyl group.

-

~3080 cm⁻¹: =C-H stretching vibration of the vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While readily available experimental spectra for this compound are not widespread, predicted ¹H and ¹³C NMR data can be found in chemical databases. These predictions are based on the molecule's structure and can serve as a useful reference.

Chemical Reactivity and Stability

This compound is a reactive molecule due to the presence of both an aldehyde functional group and a carbon-carbon double bond. It can undergo a variety of chemical transformations, including:

-

Nucleophilic addition to the carbonyl group.

-

Electrophilic addition to the double bond.

-

Oxidation of the aldehyde to a carboxylic acid.

-

Reduction of the aldehyde to an alcohol.

The compound is known to be unstable and can discolor over time, turning from yellow to brown and then black, even when stored under cooling and a nitrogen atmosphere.[1] For this reason, it is often used immediately after preparation or stored with a stabilizer.

Experimental Protocols

Synthesis of this compound

A convenient method for the multigram synthesis of this compound involves the reaction of aqueous glyoxal (B1671930) with allyl bromide.[7]

Materials:

-

Aqueous glyoxal (40% solution)

-

Allyl bromide

-

Suitable solvent (e.g., water)

-

Base (e.g., sodium carbonate)

-

Apparatus for distillation

Procedure: A detailed, step-by-step protocol would typically be adapted from the primary literature. The general workflow for such a synthesis is outlined in the diagram below. The reaction proceeds via a nucleophilic attack of the enolate derived from glyoxal on allyl bromide, followed by decarboxylation.

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is irritating to the eyes and skin, and direct contact should be avoided.[1] It is a highly flammable liquid and should be kept away from open flames and high-temperature sources.[1][2] When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated fume hood. Due to its instability, this compound should be stored in a cool, dark place under an inert atmosphere.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. but-3-enal | CAS#:7319-38-2 | Chemsrc [chemsrc.com]

- 4. This compound | C4H6O | CID 123248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 7319-38-2 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. [PDF] An Improved Synthetic Preparation of this compound | Semantic Scholar [semanticscholar.org]

Technical Guide to 3-Butenal: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-butenal (vinylacetaldehyde), a reactive aldehyde of interest in various scientific disciplines. This document details its fundamental chemical and physical properties, outlines protocols for its synthesis and quantitative analysis, and illustrates a key biochemical pathway for its formation.

Core Properties of this compound

This compound is a volatile, unsaturated aldehyde. Its chemical structure, featuring both an aldehyde functional group and a terminal double bond, makes it a reactive molecule and a versatile building block in organic synthesis.

Quantitative Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₄H₆O | [1][2][3][4] |

| Molecular Weight | 70.09 g/mol | [1][2][3][4][5] |

| Exact Mass | 70.041864811 Da | [2][3] |

| CAS Number | 7319-38-2 | [1][2][3][5] |

| IUPAC Name | but-3-enal | [3][5] |

| Synonyms | Vinylacetaldehyde | [4][5] |

| Boiling Point | 68.4 °C at 760 mmHg | [2][4] |

| Density | 0.805 g/cm³ | [2][4] |

| Vapor Pressure | 140 mmHg at 25°C | [2] |

Experimental Protocols

Due to the reactive nature of this compound, careful handling and specific analytical procedures are required. The following sections provide detailed methodologies for its synthesis and analysis.

Synthesis of this compound

For related unsaturated aldehydes, synthetic strategies often involve the controlled oxidation of the corresponding alcohol. For instance, the synthesis of 2-oxo-3-butenal can be achieved through the selective oxidation of 3-buten-2-ol (B146109) using an oxidizing agent like activated manganese dioxide in a suitable solvent such as dichloromethane (B109758).

Quantitative Analysis of this compound

The quantification of this compound, like other volatile aldehydes, is typically achieved through derivatization to form a more stable, easily detectable compound, followed by chromatographic separation and detection. The following are generalized protocols based on established methods for aldehyde analysis.

Method 1: HPLC-UV Analysis via DNPH Derivatization

This is a robust and widely used method for quantifying carbonyl compounds from various matrices.

-

Sample Preparation and Derivatization:

-

Prepare a solution of the sample in a suitable organic solvent (e.g., acetonitrile).

-

Add an acidic solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization to the corresponding 2,4-dinitrophenylhydrazone.

-

-

Extraction:

-

Extract the stable hydrazone derivative from the reaction mixture using an organic solvent such as dichloromethane or ethyl acetate.

-

Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative (commonly around 360-365 nm).[6]

-

Quantification: Generate a calibration curve from derivatized this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Method 2: GC-MS Analysis via PFBHA Derivatization

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

-

Sample Preparation and Derivatization:

-

Dissolve the sample in an appropriate solvent.

-

Add an aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride.

-

Adjust the pH to be slightly acidic and heat the mixture (e.g., at 60-80°C) for 60-90 minutes to form the PFBHA-oxime derivative.

-

-

Extraction:

-

Extract the volatile oxime derivative into an organic solvent like hexane (B92381) or ethyl acetate.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless or split injection depending on the concentration.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in Electron Impact (EI) ionization mode. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the this compound-PFBHA derivative is used for enhanced sensitivity.[7]

-

Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Biochemical Formation of this compound

In biological systems, this compound can be produced enzymatically. One key pathway involves the reduction of vinylacetyl-CoA, a process of interest in metabolic engineering and biotechnology for the production of butadiene precursors from renewable resources.

Caption: Enzymatic reduction of vinylacetyl-CoA to this compound.

This pathway utilizes an acylating aldehyde dehydrogenase to catalyze the conversion. This reaction is a critical step in biotechnological routes being explored for the sustainable production of 1,3-butadiene (B125203) precursors.

References

- 1. [PDF] An Improved Synthetic Preparation of this compound | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. acs.org [acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 3-Butenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-butenal (C₄H₆O), a reactive aldehyde of interest in various chemical and pharmaceutical contexts. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with high-quality predicted data to offer a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.77 | Triplet | 1H | 1.8 | H1 (-CHO) |

| 5.89 | Multiplet | 1H | - | H3 (=CH-) |

| 5.24 | Multiplet | 1H | - | H4 (trans to C3-H) |

| 5.15 | Multiplet | 1H | - | H4 (cis to C3-H) |

| 3.19 | Multiplet | 2H | - | H2 (-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 201.5 | CH | C1 (-CHO) |

| 133.2 | CH | C3 (=CH-) |

| 118.0 | CH₂ | C4 (=CH₂) |

| 44.8 | CH₂ | C2 (-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Experimental Vapor Phase FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkenyl) |

| ~2850, ~2750 | Medium | C-H stretch (aldehydic) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Experimental GC-MS Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 70 | 40 | [M]⁺ (Molecular Ion) |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 85 | [C₃H₃]⁺ |

| 29 | 30 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 500 MHz spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 2.0 seconds, and 16 scans.

-

¹³C NMR Acquisition: A one-dimensional proton-decoupled carbon NMR spectrum is acquired on a 125 MHz spectrometer. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2.0 seconds) are employed.

-

Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a volatile liquid, the vapor phase spectrum is obtained. A small amount of liquid this compound is injected into a heated gas cell with KBr windows.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Gas Chromatography (GC): The sample is vaporized in the injector port (at ~250°C) and separated on a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation. Helium is used as the carrier gas.

-

Mass Spectrometry (MS): The separated components eluting from the GC column enter the mass spectrometer. Electron ionization (EI) is used with a standard energy of 70 eV. The resulting ions are separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 20-200.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Synthesis of 3-Butenal from 3-Buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-butenal from its precursor, 3-buten-1-ol (B139374). The selective oxidation of the primary allylic alcohol, 3-buten-1-ol, to the corresponding α,β-unsaturated aldehyde, this compound, is a critical transformation in organic synthesis, yielding a valuable bifunctional molecule for the construction of more complex chemical entities in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Core Synthesis Strategies

The primary route to this compound from 3-buten-1-ol involves the selective oxidation of the primary alcohol. Care must be taken to avoid over-oxidation to the carboxylic acid or reactions involving the carbon-carbon double bond.[3] Several reagents and catalytic systems have been developed for this purpose, with the choice often depending on factors such as scale, desired purity, and environmental considerations.

Key methods for this transformation include:

-

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and highly effective reagent for the selective oxidation of allylic and benzylic alcohols.[4][5] The reaction is heterogeneous and typically proceeds under mild conditions with high chemoselectivity.[5][6]

-

Chromium-Based Reagents: Jones reagent (chromic acid in acetone) and Pyridinium Chlorochromate (PCC) are well-established oxidants for converting primary alcohols to aldehydes.[7][8] While effective, the toxicity of chromium compounds necessitates careful handling and waste disposal.

-

TEMPO-Catalyzed Oxidation: The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951), offers a milder and more environmentally friendly alternative to heavy metal oxidants.[9] This method is known for its high selectivity for primary alcohols.[9]

-

Palladium-Based Catalysis: Palladium catalysts, particularly those supported on materials like mesoporous alumina, have shown exceptional activity for the aerobic selective oxidation of allylic alcohols under mild conditions.[1] Surface PdO is identified as the active catalytic phase in these systems.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for various methods used in the oxidation of allylic alcohols, providing a comparative overview of their efficacy.

| Method | Oxidant/Catalyst | Co-oxidant/Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Manganese Dioxide | Activated MnO₂ | Dichloromethane | 60-80[6] | High selectivity, mild conditions, simple work-up.[4][5][6] | Requires a large excess of the reagent, reaction can be slow.[4][6] |

| Jones Oxidation | CrO₃/H₂SO₄ | Acetone | 84-91[7] | High yields, readily available reagents.[7] | Use of toxic chromium, potential for over-oxidation.[8] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | ~85-95 | Good yields, commercially available reagent.[8] | Chromium-based, requires anhydrous conditions. |

| TEMPO-Catalyzed | TEMPO | Sodium Hypochlorite (NaOCl) | 87-89[9] | Metal-free, high selectivity, mild conditions.[9][10] | Requires careful pH and temperature control.[9] |

| Palladium-Catalyzed | Pd/meso-Al₂O₃ | O₂ (air) / Toluene | High | Atom-efficient, uses clean oxidant (air), highly active catalyst.[1] | Catalyst preparation can be complex, potential for catalyst deactivation. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oxidation with Activated Manganese Dioxide

This protocol describes the selective oxidation of 3-buten-1-ol using activated manganese dioxide.

Materials:

-

3-Buten-1-ol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add a solution of 3-buten-1-ol (1 equivalent) dissolved in dichloromethane.

-

Add activated manganese dioxide (5-10 equivalents by weight) portion-wise to the solution. The reaction is heterogeneous.[6]

-

Stir the suspension vigorously at room temperature for 12-24 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and manganese salts.[6]

-

Wash the filter cake thoroughly with dichloromethane.[6]

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Protocol 2: TEMPO-Catalyzed Oxidation

This protocol outlines the oxidation of 3-buten-1-ol using a TEMPO/NaOCl system.

Materials:

-

3-Buten-1-ol

-

2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Dichloromethane (DCM)

-

10% aqueous Hydrochloric acid (HCl)

-

10% aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-buten-1-ol (1 equivalent) in dichloromethane.

-

Add TEMPO (0.01 equivalents) and an aqueous solution of potassium bromide (0.1 equivalents).[9]

-

Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.[9]

-

Slowly add an aqueous solution of sodium hypochlorite (1.1 equivalents), maintaining the pH at approximately 9.5 and the temperature below 15°C.[9]

-

Stir the reaction mixture for a short period (e.g., 3 minutes) after the addition is complete. Monitor the reaction by TLC or GC until the starting material is consumed.[9]

-

Separate the organic phase. Extract the aqueous phase with dichloromethane.[9]

-

Combine the organic extracts and wash sequentially with 10% aqueous HCl containing potassium iodide, 10% aqueous sodium thiosulfate, and water.[9]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

The crude this compound can be purified by distillation or column chromatography.[9]

Visualizations

Reaction Pathway

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. askfilo.com [askfilo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stability and Storage of 3-Butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenal, a reactive β,γ-unsaturated aldehyde, is a valuable intermediate in organic synthesis. However, its inherent instability presents significant challenges for its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It details the primary degradation pathways, including isomerization and polymerization, and offers recommendations for minimizing decomposition. This document also outlines experimental protocols for stability testing and methods for monitoring purity, providing researchers, scientists, and drug development professionals with the necessary information for the effective utilization of this versatile chemical.

Introduction

This compound, also known as vinylacetaldehyde, is a four-carbon aldehyde with a terminal double bond. Its structure, containing both a reactive aldehyde functional group and a carbon-carbon double bond, makes it a useful building block in the synthesis of more complex molecules. However, this dual functionality also contributes to its high reactivity and inherent instability.[1] The compound is known to "resinify rapidly on standing," indicating a strong tendency towards spontaneous polymerization.[2] Understanding the factors that influence the stability of this compound is crucial for its successful use in research and development. This guide aims to provide a detailed technical overview of its stability profile and recommended storage practices.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxygen. The primary degradation pathways are isomerization to its more stable α,β-unsaturated isomer, crotonaldehyde (B89634), and polymerization.

Isomerization to Crotonaldehyde

Under acidic or basic conditions, this compound can readily isomerize to the thermodynamically more stable conjugated isomer, (E)-2-butenal, commonly known as crotonaldehyde.[2][3] This tautomerization is a significant degradation pathway that can alter the reactivity and purity of the material. Evidence suggests that the conversion of this compound to crotonaldehyde is accelerated at higher temperatures and is pH-dependent.[2]

Polymerization

Due to the presence of a vinyl group and a reactive aldehyde, this compound is highly susceptible to polymerization. This can be initiated by heat, light, air (oxygen), or the presence of acidic or basic impurities.[4] The polymerization process can lead to the formation of viscous liquids or solid resinous materials, rendering the compound unusable.[2][4] To counteract this, this compound is often supplied with a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ).

Oxidation

Like many aldehydes, this compound is susceptible to oxidation, particularly in the presence of air. This can lead to the formation of the corresponding carboxylic acid, 3-butenoic acid, and other oxidative degradation products. The presence of peroxides, which can form upon exposure to oxygen, can also initiate polymerization.[5]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, strict storage conditions are necessary. The following recommendations are based on best practices for handling reactive unsaturated aldehydes.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Low temperatures significantly reduce the rates of isomerization, polymerization, and other degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation and the formation of peroxides, which can initiate polymerization.[4] |

| Light Exposure | Store in an amber or opaque container | Protects the compound from light, which can provide the energy to initiate polymerization and other degradation pathways.[4] |

| Inhibitor | Use as supplied with an inhibitor (e.g., MEHQ) | Scavenges free radicals that initiate polymerization. |

| Container | Borosilicate glass or safety-coated glass with a PTFE-lined cap | Provides an inert storage environment and prevents leaching from plastic containers.[6] Safety coating minimizes the risk of spills from breakage. |

Table 1: Recommended Storage Conditions for this compound

Experimental Protocols

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

Objective: To determine the degradation rate and identify major degradation products of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (with and without inhibitor, if possible)

-

Amber glass vials with PTFE-lined septa

-

Temperature- and humidity-controlled stability chambers

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical standards for this compound and potential degradation products (e.g., crotonaldehyde)

Procedure:

-

Sample Preparation: Aliquot 1 mL of this compound into multiple amber glass vials. For studies involving the effect of atmosphere, purge the headspace of designated vials with an inert gas (e.g., argon) before sealing.

-

Storage Conditions: Place the vials in stability chambers under the following conditions:

-

Long-term: 5°C ± 3°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

-

Light Exposure: A subset of samples at 25°C should be exposed to a controlled light source (e.g., ICH option 2).

-

-

Time Points: Analyze the samples at initial (T=0) and subsequent time points. For accelerated studies, typical time points are 1, 2, 3, and 6 months. For long-term studies, time points may include 0, 3, 6, 9, 12, 18, and 24 months.

-

Analysis: At each time point, analyze the samples using a validated analytical method (see Section 4.2) to determine the concentration of this compound and identify and quantify any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Determine the degradation rate and estimate the shelf-life.

Analytical Method for Purity and Degradation Product Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of the volatile this compound and its potential degradation products.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD)

-

Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 35-350

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation for Analysis:

-

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration within the calibrated range of the instrument.

-

Add an internal standard (e.g., undecane) for improved quantitation.

-

For the identification of unknown degradation products, analyze the sample in full scan mode and compare the resulting mass spectra with a library (e.g., NIST).

Visualizations

Caption: Primary degradation pathways of this compound.

Caption: Experimental workflow for this compound stability testing.

Conclusion

This compound is a highly reactive and unstable compound that requires careful handling and storage to maintain its quality. The primary degradation pathways are isomerization to crotonaldehyde and polymerization, which are promoted by elevated temperatures, light, and the presence of air or impurities. To ensure the stability of this compound, it is imperative to store it at low temperatures (2-8°C or -20°C), under an inert atmosphere, and protected from light, preferably in borosilicate glass containers with a PTFE-lined cap. The use of a polymerization inhibitor is also highly recommended. By following these guidelines and employing appropriate analytical methods for stability monitoring, researchers can effectively manage the challenges associated with the use of this compound and ensure the reliability of their experimental outcomes.

References

- 1. This compound | 7319-38-2 | Benchchem [benchchem.com]

- 2. Chloroperoxidase-mediated oxidation of 1,3-butadiene to this compound, a crotonaldehyde precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Top 27 papers published in the topic of Crotonaldehyde in 1993 [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. celanese.com [celanese.com]

- 6. royalchemical.com [royalchemical.com]

The Reactivity of 3-Butenal with Nucleophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenal, a four-carbon β,γ-unsaturated aldehyde, is a versatile chemical intermediate with a unique reactivity profile. Unlike its more commonly studied α,β-unsaturated isomer, crotonaldehyde, the electronic effects of the carbonyl group in this compound are not directly conjugated to the carbon-carbon double bond. This structural nuance governs its interactions with nucleophiles, leading to a distinct set of reaction pathways and products. This technical guide provides an in-depth analysis of the reactivity of this compound with various nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound as a building block for complex molecular architectures.

Core Concepts in this compound Reactivity

The reactivity of this compound is primarily centered around two functional groups: the aldehyde and the terminal alkene. Nucleophilic attack can occur at the electrophilic carbonyl carbon (1,2-addition) or, following isomerization to the α,β-unsaturated crotonaldehyde, at the β-carbon (1,4-conjugate or Michael addition). The reaction conditions, including temperature, solvent, and the nature of the nucleophile, play a pivotal role in dictating the regioselectivity of the addition.

Isomerization to Crotonaldehyde: this compound can readily isomerize to the thermodynamically more stable crotonaldehyde, especially in the presence of acid or base catalysts. This isomerization is a critical consideration in its reaction chemistry, as it opens up the possibility of conjugate addition pathways.

Kinetic vs. Thermodynamic Control: The competition between direct (1,2-) and conjugate (1,4-) addition is often governed by kinetic and thermodynamic parameters. 1,2-addition to the carbonyl group is generally a faster, kinetically favored process. In contrast, 1,4-addition to the isomerized α,β-unsaturated aldehyde is often thermodynamically favored, leading to a more stable product.

Reactivity with Common Nucleophiles

The following sections detail the reactivity of this compound with key classes of nucleophiles.

Amines

The reaction of this compound with primary and secondary amines can proceed through multiple pathways, including the formation of imines via 1,2-addition to the carbonyl group, or Michael addition to the isomerized crotonaldehyde. The reaction of 3-methyl-2-butenal (B57294), a related α,β-unsaturated aldehyde, with L-proline has been reported to yield a diene adduct in 82% yield via a formal [4+2] cycloaddition.[1] Another study on 3-methyl-2-butenal showed that condensation with p-methoxybenzylamine followed by acylation is a key step in the synthesis of a cyclization precursor.[1]

Thiols

Thiols are soft nucleophiles that readily undergo conjugate addition to α,β-unsaturated carbonyl compounds. In the context of this compound, this reaction would proceed after isomerization to crotonaldehyde. The resulting thioether adducts are of interest in medicinal chemistry due to the prevalence of cysteine residues in proteins, which can be targeted by Michael acceptors. Kinetic analysis of the Michael addition of thiols to other α,β-unsaturated systems has been studied, providing insights into the reaction rates. For instance, the reaction of nitro-fatty acids with glutathione (B108866) and cysteine, which also involves a Michael addition, has been shown to have second-order rate constants in the range of 183-355 M⁻¹s⁻¹ at pH 7.4 and 37°C.[2]

Cyanide

The cyanide ion is a potent nucleophile that can add to both the carbonyl carbon (forming a cyanohydrin) and the β-carbon of an α,β-unsaturated aldehyde. The addition of cyanide to aldehydes is a well-established method for carbon chain extension.

Organometallic Reagents

Grignard Reagents: Grignard reagents are strong, hard nucleophiles that typically favor 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes, leading to the formation of allylic alcohols.

Organocuprates (Gilman Reagents): In contrast to Grignard reagents, organocuprates are softer nucleophiles and are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyls. This makes them valuable reagents for the formation of carbon-carbon bonds at the β-position.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the readily available literature, data from closely related α,β-unsaturated aldehydes can provide valuable insights. The following table summarizes some reported yields for reactions of 3-methyl-2-butenal with nucleophiles.

| Nucleophile | Product Type | Yield (%) | Reference |

| L-proline | Diene adduct (via formal [4+2] cycloaddition) | 82 | [1] |

| N-p-tosyl nitroethylpyrrole | Michael adduct | 69 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of precursors and related compounds are provided below to serve as a guide for researchers.

Protocol 1: Synthesis of 2-Oxo-3-butenal (a related α,β-unsaturated dicarbonyl)

This protocol describes a two-step synthesis involving the preparation of methylglyoxal (B44143) followed by a base-catalyzed aldol (B89426) condensation.[3]

Step 1: Synthesis of Methylglyoxal from Dihydroxyacetone [3]

-

Materials: Dihydroxyacetone, concentrated Sulfuric Acid, Water, Sodium Bicarbonate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydroxyacetone (1 equivalent) in water.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Step 2: Base-Catalyzed Aldol Condensation of Methylglyoxal with Formaldehyde (B43269) [3]

-

Materials: Aqueous solution of methylglyoxal (from Step 1), Formaldehyde (37% aqueous solution), Sodium Hydroxide (B78521), Ethanol, Diethyl ether, Anhydrous Magnesium Sulfate, 1 M Hydrochloric Acid.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the aqueous solution of methylglyoxal (1 equivalent) and ethanol.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (0.1 equivalents) to the flask.

-

From the dropping funnel, add formaldehyde solution (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 2-oxo-3-butenal.

-

Visualizations of Reaction Pathways

Diagram 1: Competing Reaction Pathways of this compound with Nucleophiles

Caption: Competing 1,2- and 1,4-addition pathways for this compound.

Diagram 2: General Mechanism of Michael Addition of a Thiol to Crotonaldehyde

Caption: General mechanism for the Michael addition of a thiol.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, its structural motifs and reactivity patterns are relevant to the synthesis of bioactive molecules. The α,β-unsaturated aldehyde moiety, accessible through isomerization, is a known Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins. This mechanism is exploited in the design of certain covalent inhibitors. Furthermore, related compounds like 3-methyl-2-butenal are utilized in the synthesis of pharmaceutical scaffolds, including 1,4-dihydropyridines, which are known calcium channel blockers, and pyranonaphthoquinones, which have been investigated for their potential as carcinogenesis inhibitors.[4]

Conclusion

This compound exhibits a rich and complex reactivity with nucleophiles, primarily governed by the interplay between direct 1,2-addition and conjugate 1,4-addition to its isomerized α,β-unsaturated form. The choice of nucleophile and reaction conditions allows for selective formation of either product, making this compound a versatile building block in organic synthesis. While a comprehensive dataset of quantitative reactivity for this compound itself remains an area for further investigation, the principles outlined in this guide, supported by data from analogous compounds, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this reactive aldehyde. Future work should focus on systematically quantifying the reaction kinetics and yields of this compound with a broader range of nucleophiles to fully elucidate its synthetic utility.

References

The Thermal Decomposition of 2,2-dimethyl-3-butenal: A Technical Guide

An In-depth Examination of the Unimolecular Decomposition Pathway, Kinetics, and Experimental Protocols for a Key β,γ-Unsaturated Aldehyde

This technical guide provides a comprehensive overview of the thermal decomposition of 2,2-dimethyl-3-butenal (B3054106), a non-enolizable β,γ-unsaturated aldehyde. The information presented is targeted towards researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the mechanisms and kinetics of unimolecular gas-phase reactions. This document summarizes key findings from both experimental and theoretical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing core concepts through diagrams.

Core Reaction and Mechanism

The gas-phase thermal decomposition of 2,2-dimethyl-3-butenal proceeds via a unimolecular mechanism to yield 2-methyl-2-butene (B146552) and carbon monoxide.[1][2] This reaction is understood to occur through a concerted, moderately non-synchronous process involving a five-membered cyclic transition state.[2][3] In this transition state, there is a transfer of the aldehydic hydrogen to the γ-carbon.[2] Theoretical studies suggest that the breaking of the alpha-carbon to carbonyl-carbon bond is approximately 50% advanced in the transition state.[2][4]

Quantitative Kinetic and Thermodynamic Data

The thermal decomposition of 2,2-dimethyl-3-butenal follows first-order kinetics. The experimentally determined and theoretically calculated kinetic and thermodynamic parameters are summarized in the tables below.

Table 1: Experimental Kinetic Parameters for the Thermal Decomposition of 2,2-dimethyl-3-butenal

| Temperature (°C) | k (s⁻¹) x 10⁴ |

| 282.0 | 1.15 |

| 287.0 | 1.63 |

| 292.0 | 2.29 |

| 296.9 | 3.12 |

| 302.0 | 4.28 |

Arrhenius Parameters:

-

Ea (Activation Energy): 44.2 ± 0.2 kcal/mol

-

log A (Pre-exponential Factor): 13.4 ± 0.3

Table 2: Theoretically Calculated* Kinetic and Thermodynamic Parameters at 296.9 °C (570.05 K)

| Parameter | Value | Units |

| log A | 13.45 | s⁻¹ |

| Ea | 46.1 | kcal/mol |

| ΔH‡ | 44.9 | kcal/mol |

| ΔS‡ | 0.9 | cal/mol·K |

| ΔG‡ | 44.4 | kcal/mol |

*Calculated using the CAMB3LYP/6-311G(d,pd) level of theory.[1]

Experimental Protocols

The following sections detail the methodologies employed in the experimental investigation of the thermal decomposition of 2,2-dimethyl-3-butenal.

Synthesis of 2,2-dimethyl-3-butenal

The starting material, 2,2-dimethyl-3-butenal, was synthesized via the alkylation of the cyclohexylimine of tiglaldehyde (B44138).[5]

Procedure:

-

Formation of Cyclohexylimine of Tiglaldehyde: Cyclohexylamine (0.11 mol) is added to a solution of tiglaldehyde (0.11 mol) in 125 ml of benzene (B151609). The resulting solution is stirred, and water is removed through azeotropic distillation using a Dean-Stark trap over a period of 2 hours. The benzene is subsequently removed using a rotary evaporator. The purity of the resulting liquid is confirmed by NMR and IR spectroscopy.

-

Alkylation: The undistilled residual liquid from the previous step is used directly for alkylation to produce 2,2-dimethyl-3-butenal.

Gas-Phase Pyrolysis

The thermal decomposition was carried out in a static gas-phase pyrolysis system.

Apparatus:

-

A well-conditioned Pyrex sphere reaction vessel.

-

A side-arm attached to the vessel extending through the wall of a thermostated bath.

-

A pressure transducer (e.g., National transducer LX 3702 A) interfaced with a thermal printer for automatic pressure readings at regular intervals.

Procedure:

-

The reaction vessel is maintained at a constant temperature within a thermostated bath.

-

A sample of 2,2-dimethyl-3-butenal is injected into the reaction vessel.

-

A warm-up period of 1 to 2 minutes is allowed for the sample to reach thermal equilibrium.

-

The pressure within the vessel is monitored over time to determine the reaction rate. The Guggenheim method can be employed to obtain precise rate constants.

-

The reaction is carried out over a range of temperatures (e.g., 282 to 302 °C) to determine the Arrhenius parameters.

-

To confirm the unimolecular nature of the reaction, experiments can be conducted in the presence of radical chain inhibitors, such as toluene (B28343) or 1,4-cyclohexadiene.

Product Analysis

The products of the thermolysis are analyzed to confirm their identity and purity.

Procedure:

-

The pyrolysis is carried out at a specific temperature (e.g., 300 °C).

-

The products are collected and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

The primary products identified are carbon monoxide and 2-methyl-2-butene, with minimal presence of other hydrocarbons.[6][7]

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the products, particularly in experiments involving isotopically labeled starting materials to elucidate the reaction mechanism.

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflow.

Caption: Proposed reaction pathway for the thermal decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. research.usfq.edu.ec [research.usfq.edu.ec]

- 3. tandfonline.com [tandfonline.com]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. CAS 497-03-0: Tiglaldehyde | CymitQuimica [cymitquimica.com]

- 6. 2-Butene, 2-methyl- [webbook.nist.gov]

- 7. ez.restek.com [ez.restek.com]

Gas-Phase Elimination Kinetics of 3-Butenal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gas-phase elimination kinetics of 3-butenal and its derivatives are of significant interest in understanding thermal decomposition pathways of unsaturated aldehydes. These reactions predominantly proceed through a unimolecular retro-ene mechanism, yielding corresponding olefins and carbon monoxide. This guide provides a comprehensive overview of the core principles governing these reactions, detailing experimental methodologies, presenting quantitative kinetic data, and visualizing the underlying reaction mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers in physical organic chemistry, reaction kinetics, and computational chemistry, as well as professionals in drug development who may encounter such reactive species.

Core Concepts: The Retro-Ene Reaction

The thermal decomposition of this compound and its derivatives in the gas phase is primarily governed by a concerted, unimolecular retro-ene reaction. This pericyclic reaction involves a six-membered cyclic transition state, leading to the formation of a stable olefin and carbon monoxide.

A theoretical study on the gas-phase elimination of 2,2-dimethyl-3-butenal (B3054106) supports a concerted, moderately non-synchronous five-membered cyclic transition state mechanism.[1][2][3][4][5] This process involves the transfer of the hydrogen atom from the carbonyl carbon to the gamma-carbon.[3] The breaking of the alpha-carbon to carbonyl-carbon bond is approximately 50% advanced in the transition state.[1][2][3][4][5] This mechanism is consistent with the observed kinetic isotope effect.[1][2][3][4][5]

dot

Quantitative Kinetic Data

The kinetics of the gas-phase elimination of this compound derivatives are typically described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea), the pre-exponential factor (A), and the temperature (T).

k = A exp(-Ea/RT)

where R is the gas constant.

A theoretical study on the gas-phase elimination kinetics of 2,2-dimethyl-3-butenal has provided calculated Arrhenius parameters that are in good agreement with experimental values.[1][2][3][4][5] The reaction produces 2-methyl-2-butene (B146552) and carbon monoxide and is found to be a unimolecular process that follows first-order kinetics.[1]

| Compound | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (°C) | Reference |

| 2,2-dimethyl-3-butenal | 10¹².¹ ± ⁰.³ | 43.8 ± 0.7 | 282-302 | [1] (Experimental) |

| 2,2-dimethyl-3-butenal | 10¹².³ | 44.5 | N/A | [1] (Calculated) |

Note: The experimental data is cited within the theoretical study by Rodriguez et al. (2017). Further experimental data for a wider range of this compound derivatives is limited in the current literature.

Experimental Protocols

The study of gas-phase elimination kinetics of this compound derivatives typically involves pyrolysis in a controlled reactor system, followed by analysis of the reaction products. The two primary types of reactors used are static and flow reactors.

Static Reactor Protocol

A static reactor is a closed system where the reactant is introduced and heated to a specific temperature for a set amount of time. This method is well-suited for determining reaction rates by monitoring the change in pressure or the concentration of reactants and products over time.

Experimental Workflow for a Static Reactor System:

dot

Detailed Steps:

-

Reactant Preparation: The this compound derivative of interest is synthesized and purified to a high degree to avoid interference from impurities.

-

Reactor Setup: A quartz or Pyrex static reactor vessel is evacuated to a high vacuum.

-

Reactant Introduction: A known pressure of the purified reactant is introduced into the reactor.

-

Pyrolysis: The reactor is rapidly heated to the desired pyrolysis temperature and maintained for a specific duration.

-

Reaction Quenching: The reaction is quenched by rapidly cooling the reactor or expanding the gas mixture into a cold trap.

-

Product Analysis: The composition of the quenched gas mixture is analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the reactants and products.[6]

-

Kinetic Analysis: By repeating the experiment at different temperatures and reaction times, the rate constants and Arrhenius parameters can be determined.

Flow Reactor Protocol

A flow reactor allows for a continuous stream of reactant to pass through a heated zone. This setup is advantageous for studying reaction mechanisms and for collecting larger quantities of products for analysis.

Experimental Workflow for a Flow Reactor System:

dot

Detailed Steps:

-

Reactant Introduction: The this compound derivative is entrained in a stream of inert carrier gas (e.g., nitrogen or argon) at a controlled flow rate.

-

Pyrolysis: The gas mixture passes through a heated tube (the flow reactor) maintained at a constant temperature.

-

Product Collection and Analysis: The effluent from the reactor is passed through a cold trap to condense the products. The gas stream can also be analyzed in real-time using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or mass spectrometry. The condensed products are typically analyzed offline by GC-MS.

-

Kinetic Modeling: The extent of reaction is determined as a function of temperature and residence time in the reactor, allowing for the calculation of kinetic parameters.

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture.[6][7]

Protocol Outline:

-

Sample Injection: A small volume of the gas or condensed liquid sample from the pyrolysis experiment is injected into the gas chromatograph.

-

Separation: The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Quantification: By using appropriate calibration standards, the concentration of each reactant and product can be determined. For aldehyde analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can enhance volatility and sensitivity.[7]

Conclusion

The gas-phase elimination of this compound derivatives is a well-defined process that primarily follows a retro-ene reaction mechanism. While a detailed kinetic study exists for 2,2-dimethyl-3-butenal, there is a clear opportunity for further experimental research to expand the quantitative kinetic database for a wider range of substituted 3-butenals. The experimental protocols outlined in this guide, utilizing static or flow reactors coupled with GC-MS analysis, provide a robust framework for such investigations. A deeper understanding of these reaction kinetics is crucial for predicting the thermal stability of unsaturated aldehydes and for controlling their decomposition pathways in various chemical processes.

References

Theoretical Exploration of 3-Butenal Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenal, a reactive β,γ-unsaturated aldehyde, serves as a versatile precursor and intermediate in a multitude of chemical transformations. Its unique structural arrangement, featuring both a terminal double bond and an aldehyde functionality, gives rise to a complex and fascinating reactivity profile. Understanding the intricate mechanisms governing its reactions is paramount for controlling reaction outcomes, designing novel synthetic routes, and elucidating its role in various chemical systems, from atmospheric chemistry to industrial synthesis. This technical guide provides a comprehensive overview of the theoretically elucidated reaction mechanisms of this compound, with a focus on unimolecular decomposition, isomerization, and reactions with atmospheric radicals. The content herein is supported by computational studies, presenting key quantitative data, detailed methodologies, and visual representations of the reaction pathways.

Core Reaction Mechanisms of this compound

Theoretical studies, primarily employing high-level quantum chemical methods, have shed light on several key reaction pathways of this compound. These can be broadly categorized into unimolecular and bimolecular reactions.

Unimolecular Reactions: Decomposition and Isomerization

In the absence of other reagents, this compound can undergo unimolecular decomposition and isomerization, particularly at elevated temperatures.

Decomposition Pathways: Theoretical investigations have identified several decomposition channels for this compound. The primary pathways involve bond fissions to yield radical species. These decomposition reactions are crucial in understanding the combustion chemistry of unsaturated aldehydes.[1]

Isomerization to 2-Butenal: A significant unimolecular reaction of this compound is its isomerization to the more stable α,β-unsaturated isomer, 2-butenal (crotonaldehyde). This transformation is proposed to occur via a keto-enol tautomerization mechanism. The initial step is the conversion of this compound to its enol form, 1,3-butadien-1-ol. This enol intermediate then tautomerizes to the more stable 2-butenal.[1] The direct isomerization pathway is significantly less favored energetically.[1]

Bimolecular Reactions: Atmospheric Oxidation

This compound's presence in the atmosphere, arising from biogenic and anthropogenic sources, makes its reactions with atmospheric oxidants, such as the hydroxyl (•OH) radical, a critical area of study.

Reaction with Hydroxyl Radical (•OH): The reaction of this compound with the •OH radical is expected to proceed via two main channels: hydrogen abstraction from the aldehydic group and •OH addition to the carbon-carbon double bond. For analogous unsaturated aldehydes, such as 3-methyl-2-butenal (B57294), studies have shown that both pathways are significant.[2] H-atom abstraction from the CHO group leads to the formation of an acyl radical, while •OH addition to the C=C bond results in the formation of hydroxyalkyl radicals.[2]

Photochemical Reactions

The presence of a carbonyl group and a double bond in this compound suggests a rich photochemistry. Upon absorption of UV radiation, this compound can undergo various photochemical transformations. One notable reaction is the intramolecular rearrangement of the related α,β-unsaturated aldehyde, crotonaldehyde (B89634) (2-butenal), to this compound via a Norrish Type II-like process.[3] This suggests the possibility of a reversible photochemical equilibrium between the two isomers.

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on the reaction mechanisms of this compound and related compounds. These values are crucial for kinetic modeling and for predicting the dominant reaction pathways under various conditions.

Table 1: Calculated Activation Energies for Unimolecular Reactions of this compound

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference |

| This compound → 1,3-Butadien-1-ol (Enol) | CASPT2 | 60.5 | [1] |

| This compound → 1,3-Butadien-1-ol (Enol) | CCSD(T)/CBS | 62.2 | [1] |

| 1,3-Butadien-1-ol → 2-Butenal | CCSD(T)/CBS | 22.1 | [1] |

| This compound → 2-Butenal (Direct) | Not Specified | 71.9 | [1] |

Table 2: Rate Constants for Reactions of Unsaturated Aldehydes with •OH Radicals

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| 3-Methyl-2-butenal | (6.21 ± 0.18) x 10⁻¹¹ | 296 ± 2 | [2] |

| 4-Hydroxy-2-butenal | (5.1 ± 0.8) x 10⁻¹¹ | 295 ± 2 | [4] |

Methodologies: A Glimpse into the Computational and Experimental Toolbox

The theoretical understanding of this compound's reactivity is built upon a foundation of sophisticated computational and experimental techniques.

Computational Chemistry Protocols

-

Ab Initio and Density Functional Theory (DFT) Calculations: Quantum mechanical methods are central to elucidating the reaction mechanisms of this compound.[2] High-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit provide the "gold standard" for accuracy in energy calculations.[5][6][7][8][9] The Complete Active Space Perturbation Theory of second order (CASPT2) is often employed for systems with significant multi-reference character, such as in the study of excited states and bond-breaking processes.[1] Density Functional Theory (DFT) methods, with a wide range of functionals, offer a balance between computational cost and accuracy and are frequently used to explore potential energy surfaces.

-

Transition State Theory (TST): TST is a fundamental theory used to calculate reaction rate constants from the properties of the reactants and the transition state structure on the potential energy surface.[1] By identifying the transition state (the saddle point on the potential energy surface), the activation energy and other thermodynamic parameters of the reaction can be determined.

-

Potential Energy Surface (PES) Scanning: To map out the entire reaction pathway, computational chemists perform potential energy surface scans. This involves systematically changing key geometric parameters (e.g., bond lengths, angles) and calculating the energy at each point, allowing for the identification of minima (reactants, intermediates, products) and saddle points (transition states).[10][11][12]

Experimental Protocols for Gas-Phase Kinetics

-

Relative Rate Method: This is a common experimental technique used to determine the rate constants of gas-phase reactions. It involves reacting the target compound (e.g., this compound) and a reference compound with a known reaction rate constant with a specific oxidant (e.g., •OH radicals) in a reaction chamber. By monitoring the relative decay of the target and reference compounds, the unknown rate constant can be calculated.[13][14]

-

Smog Chamber Studies: Large-scale environmental chambers, often referred to as smog chambers, are used to simulate atmospheric conditions. These experiments allow for the study of complex reaction systems involving multiple reactants and photochemical processes. Product identification and quantification are typically performed using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[15]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms discussed.

Caption: Isomerization of this compound to 2-Butenal via a keto-enol intermediate.

Caption: Reaction pathways of this compound with the hydroxyl radical.

Conclusion

The theoretical investigation of this compound's reaction mechanisms provides invaluable insights into its chemical behavior. High-level computational studies have elucidated the key pathways for its unimolecular decomposition and isomerization, as well as its reactions with important atmospheric species. The quantitative data derived from these studies are essential for developing accurate kinetic models for a wide range of applications, from combustion science to atmospheric chemistry. As computational methods continue to advance, we can expect an even more detailed and predictive understanding of the complex reactivity of this important molecule, paving the way for new discoveries in catalysis, synthesis, and environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and products of the OH radical-initiated reaction of 3-methyl-2-butenal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 4. Atmospheric reaction of OH radicals with 1,3-butadiene and 4-hydroxy-2-butenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extrapolating Local Coupled Cluster Calculations toward CCSD(T)/CBS Binding Energies of Atmospheric Molecular Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of an accurate CCSD(T)/CBS data set and assessment of DFT methods for the binding strengths of group I metal-nucleic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9.6.1 Overview⣠9.6 Potential Energy Scans ⣠Chapter 9 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 6.3 Userâs Manual [manual.q-chem.com]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on the reaction of 3-methyl-2-butenal and 3-methylbutanal with Cl atoms: kinetics and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Bonding of 3-Butenal

Abstract: This technical guide provides a comprehensive analysis of the electronic structure and bonding of 3-butenal (C₄H₆O), a β,γ-unsaturated aldehyde. The document elucidates the molecule's unique characteristics stemming from the lack of conjugation between its carbon-carbon double bond and carbonyl group. Key topics include molecular geometry, conformational analysis, orbital interactions, and spectroscopic signatures. Detailed computational and experimental protocols for characterization are presented, supported by data tables and visualizations to serve as a valuable resource for researchers, chemists, and drug development professionals.

Introduction

This compound is a four-carbon unsaturated aldehyde with the chemical formula C₄H₆O.[1] Its structure is defined by an aldehyde functional group at one end of a four-carbon chain and a carbon-carbon double bond located between the third and fourth carbon atoms.[2] This arrangement classifies it as a β,γ-unsaturated aldehyde, a key feature that distinguishes it from its α,β-unsaturated isomer, crotonaldehyde. The most critical aspect of this compound's structure is the presence of a saturated sp³-hybridized methylene (B1212753) (-CH₂-) group that separates the π-systems of the vinyl group (C=C) and the carbonyl group (C=O).[2] This interruption of the π-system means the molecule is not conjugated, which fundamentally governs its electronic properties, reactivity, and spectroscopic behavior.[2] Understanding this electronic structure is crucial for its application as a versatile building block in advanced organic synthesis.[2]

Molecular Geometry and Conformational Analysis

The geometry of this compound is dictated by the hybridization of its carbon atoms. The carbonyl carbon (C1) and the two vinyl carbons (C3, C4) are sp² hybridized, leading to trigonal planar geometry with bond angles of approximately 120°. The C2 carbon is sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.

A key feature of this compound is its conformational flexibility due to rotation around the C1-C2 and C2-C3 single bonds.[3] These rotations give rise to various conformers with different spatial arrangements and potential energies. The relative stability of these conformers is influenced by factors such as steric hindrance and torsional strain.[4] Computational chemistry, particularly Density Functional Theory (DFT), is the primary method used to investigate the potential energy surface of the molecule and identify the most stable conformers.[5][6]

Data Presentation

Quantitative data on the physical, electronic, and geometric properties of this compound are summarized in the tables below.

Table 1: Physical and Electronic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆O | [1] |

| Molecular Weight | 70.09 g/mol | [1] |

| Boiling Point | 68.4°C at 760 mmHg | [3] |

| Density | 0.805 g/cm³ | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor | 1 |[3] |

Table 2: Representative Computed Geometrical Parameters for this compound Note: These are typical values obtained from DFT calculations at a level like B3LYP/6-31G(d,p) and may vary slightly between different stable conformers.

| Bond | Representative Length (Å) | Angle | Representative Angle (°) |

|---|---|---|---|

| C1=O | 1.21 | O=C1-C2 | 124.5 |

| C1-C2 | 1.51 | C1-C2-C3 | 111.0 |

| C2-C3 | 1.50 | C2-C3=C4 | 125.0 |

| C3=C4 | 1.33 | H-C-H (on C2) | 109.5 |

| C-H (sp²) | 1.09 | H-C=C (on C3/C4) | 121.0 |

| C-H (sp³) | 1.10 | H-C=O (on C1) | 116.0 |

Electronic Structure and Bonding

The electronic structure of this compound is best understood by examining its sigma (σ) and pi (π) bonding frameworks.

-

Sigma (σ) Framework: The molecule is built upon a scaffold of σ-bonds formed by the overlap of hybridized atomic orbitals (sp², sp³) on the carbon and oxygen atoms with each other and with the 1s orbitals of hydrogen. This framework determines the fundamental shape and connectivity of the molecule.

-

Pi (π) Framework: Unlike conjugated systems, this compound possesses two electronically isolated π-systems.

-

One π-bond is formed between C1 and the oxygen atom from the sideways overlap of their 2p orbitals.

-

A second, independent π-bond is formed between C3 and C4, also from the overlap of 2p orbitals.

-

This electronic separation means that the electron-withdrawing effect of the carbonyl group does not directly influence the C=C double bond through resonance, leading to reactivity patterns distinct from conjugated aldehydes.

From a molecular orbital (MO) perspective, the Highest Occupied Molecular Orbital (HOMO) is typically associated with the C=C π-bond, which is the most electron-rich and readily ionizable part of the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-deficient C=O π* antibonding orbital.[7] Chemical reactions often involve the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.[7]

Spectroscopic Characterization